4-(4-Phenyl-1,3-thiazol-2-yl)morpholine
Overview
Description
“4-(4-Phenyl-1,3-thiazol-2-yl)morpholine” is a derivative of thiazole, a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives involves various chemical reactions. For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .Molecular Structure Analysis
The thiazole ring in “4-(4-Phenyl-1,3-thiazol-2-yl)morpholine” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole derivatives have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . For example, “4-(4-Phenyl-1,3-thiazol-2-yl)morpholine” derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase .Scientific Research Applications
Phosphoinositide 3-Kinase Inhibition
4-(1,3-Thiazol-2-yl)morpholine derivatives, including compounds similar to 4-(4-Phenyl-1,3-thiazol-2-yl)morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). These compounds have been shown to be useful in cancer research, particularly in inhibiting tumor growth in xenograft models (Alexander et al., 2008).
Synthesis and Chemical Reactions
A study detailed the synthesis of derivatives including 4-[4-aryl-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine through a new domino-reaction. This highlights the compound's versatility in creating diverse chemical structures useful in various scientific applications (Fathalla et al., 2002).
Antioxidant Activity and QSAR Analysis
Compounds similar to 4-(4-Phenyl-1,3-thiazol-2-yl)morpholine have been studied for their antioxidant properties. A QSAR (Quantitative Structure-Activity Relationship) analysis was conducted to understand the molecular structure and antioxidant activities of these derivatives, providing a theoretical basis for designing new antioxidants (Drapak et al., 2019).
Biological Activity Studies
Research on similar compounds includes studies on their biological activities, such as antibacterial, antioxidant, and anti-TB properties. For instance, the synthesis and biological activity evaluation of 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrated significant antibacterial and anti-TB activities (Mamatha S.V et al., 2019).
Antihypertensive Drug Research
Compounds containing the morpholine moiety, similar to 4-(4-Phenyl-1,3-thiazol-2-yl)morpholine, have been explored as potential antihypertensive drugs. Docking studies identified promising candidates for experimental screening, demonstrating the potential therapeutic applications of these compounds (Drapak et al., 2019).
Antimicrobial Activity
Another study focused on the antimicrobial activity of morpholine-containing 2-R-phenyliminothiazole derivatives, illustrating the potential of such compounds in addressing infectious diseases and microbial resistance (Yeromina et al., 2019).
Future Directions
Thiazole derivatives, including “4-(4-Phenyl-1,3-thiazol-2-yl)morpholine”, have shown promising results in various biological activities. Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that there is potential for future research in this area.
properties
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-4-11(5-3-1)12-10-17-13(14-12)15-6-8-16-9-7-15/h1-5,10H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNNJVNMXOZEQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352478 | |
Record name | 4-(4-phenyl-1,3-thiazol-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenyl-1,3-thiazol-2-yl)morpholine | |
CAS RN |
19983-28-9 | |
Record name | 4-(4-phenyl-1,3-thiazol-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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